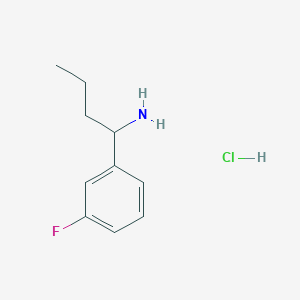
1-(3-Fluorophenyl)butan-1-amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Blood Pressure and Toxicity Effects
1-(3-Fluorophenyl)butan-1-amine hydrochloride has been investigated for its effects on blood pressure and toxicity. Studies have found that derivatives of this compound can act as pressor agents, affecting blood pressure, with diminished activity observed when alkyl substitution occurs on the amine. Additionally, the toxicity of these compounds is relatively low, indicating potential for medical applications (Lands, 1952).
Synthesis and Characterization in Organic Chemistry
This compound has been involved in various studies focusing on organic synthesis and characterization. It serves as a key component or intermediate in the synthesis of other chemical compounds. For example, its derivatives have been synthesized and characterized, contributing to the development of novel chemical structures and processes (Anderson, Burks, & Harruna, 1988).
Antiviral and Antidepressant Activities
Research has explored the potential antiviral and antidepressant activities of compounds derived from 1-(3-Fluorophenyl)butan-1-amine hydrochloride. Some studies indicate that certain derivatives might possess potent anti-influenza virus activity, suggesting a role in the development of antiviral agents. Additionally, the compound's derivatives have been investigated for their antidepressant properties, showing promise in this field (Oka et al., 2001; Yuan, 2012).
Antibacterial Properties
There is also evidence of antibacterial activity in derivatives of 1-(3-Fluorophenyl)butan-1-amine hydrochloride. This suggests potential applications in the development of new antibacterial agents, contributing to the field of medicinal chemistry (Arutyunyan et al., 2017).
Application in Chemical Synthesis and Drug Development
The compound and its derivatives have been used extensively in the synthesis of various chemical entities. This includes the development of compounds with potential therapeutic applications, such as in the treatment of cancer or as enzyme inhibitors (Burmistrov & Butov, 2018).
Safety And Hazards
According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes. If swallowed, the mouth should be rinsed and a poison center or doctor/physician should be called if the person feels unwell .
Propriétés
IUPAC Name |
1-(3-fluorophenyl)butan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN.ClH/c1-2-4-10(12)8-5-3-6-9(11)7-8;/h3,5-7,10H,2,4,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJACYMKJBXMKIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC(=CC=C1)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluorophenyl)butan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)
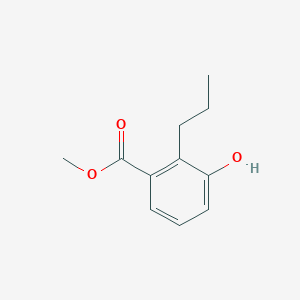
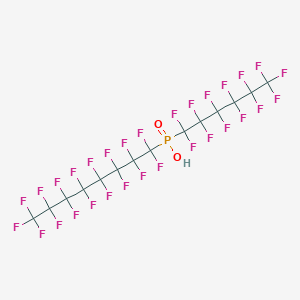
![3-[(2-Fluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1446779.png)
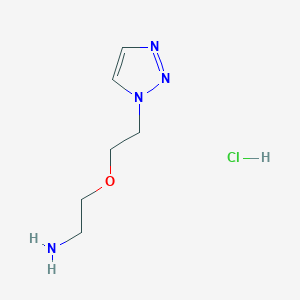
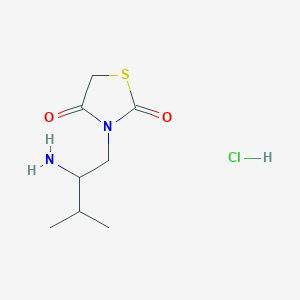
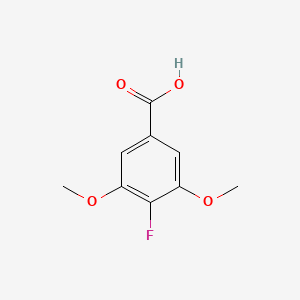
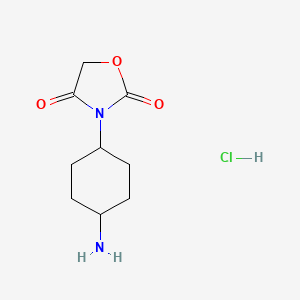
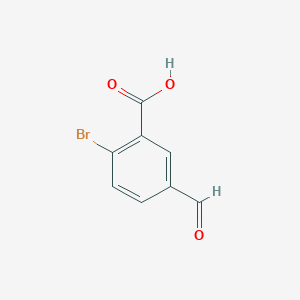
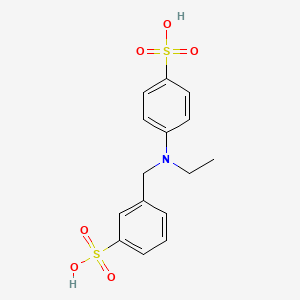

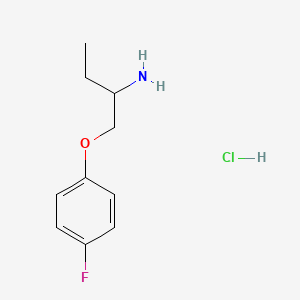
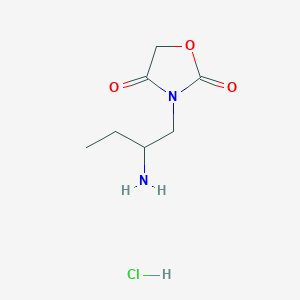
![Ethyl 4-chloropyrido[3,4-d]pyrimidine-2-carboxylate](/img/structure/B1446798.png)